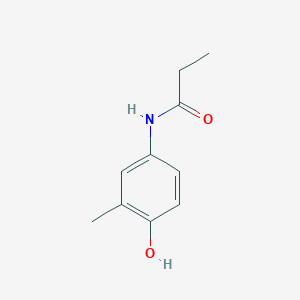

N-(4-hydroxy-3-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-10(13)11-8-4-5-9(12)7(2)6-8/h4-6,12H,3H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPDLYIOSLWVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for N 4 Hydroxy 3 Methylphenyl Propanamide

Established Synthetic Pathways

Traditional synthetic routes to N-(4-hydroxy-3-methylphenyl)propanamide are well-established, primarily relying on the formation of an amide bond between an amine and a carboxylic acid derivative. These methods are characterized by their reliability and predictable outcomes.

The core of propanamide synthesis is the acylation reaction. In the context of this compound, this involves the introduction of a propanoyl group (CH₃CH₂CO-) onto the nitrogen atom of 4-amino-2-methylphenol (B1329486). The precursor, 4-amino-2-methylphenol, possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). quora.com However, the amino group is a significantly better nucleophile than the hydroxyl group, particularly in neutral or non-basic conditions. quora.com This difference in nucleophilicity ensures that the acylation occurs preferentially at the nitrogen atom, leading to the desired N-aryl amide rather than an O-acylated ester product. quora.com

The reaction is typically performed using an activated derivative of propanoic acid, such as propionyl chloride or propanoic anhydride. The general mechanism is a nucleophilic acyl substitution, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion), forming the stable amide linkage. vaia.com To drive the reaction to completion, a base is often added to neutralize the acidic byproduct (such as HCl), shifting the equilibrium toward the product side. quora.com

Amidation is the process of forming an amide bond. The synthesis of N-aryl amides is a widely practiced chemical transformation. nih.govacs.org The conventional paradigm for this reaction involves an electrophilic acyl donor reacting with a nucleophilic amine. nih.govacs.org For this compound, this translates to the reaction between 4-amino-2-methylphenol and a propanoylating agent. While effective, the lower nucleophilicity of anilines (aromatic amines) compared to aliphatic amines can sometimes pose challenges for reaction yield and may require specific conditions to overcome. nih.gov

The mechanism is a two-step process of nucleophilic addition-elimination at the acyl carbon. The amine attacks the carbonyl group to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group to yield the final amide product.

The synthesis of this compound is fundamentally dependent on two key precursors.

4-amino-2-methylphenol: This is the aromatic amine component. A common laboratory synthesis for this precursor starts with 2-methylphenol (o-cresol). The o-cresol (B1677501) undergoes nitration to introduce a nitro group at the para-position to the hydroxyl group, yielding 4-nitro-2-methylphenol. The subsequent step is the reduction of the nitro group to an amino group, which can be accomplished using methods like catalytic hydrogenation or chemical reducing agents such as iron in the presence of an acid.

Propanoylating Agents: These are the source of the propanoyl group. The most common agents are:

Propionyl chloride: Prepared by treating propanoic acid with a chlorinating agent like thionyl chloride (SOCl₂).

Propanoic anhydride: Formed by the dehydration of propanoic acid.

The table below summarizes the key precursors involved in the established synthetic pathway.

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-amino-2-methylphenol | C₇H₉NO | Nucleophilic amine precursor |

| 2-methylphenol (o-cresol) | C₇H₈O | Starting material for 4-amino-2-methylphenol |

| Propionyl Chloride | C₃H₅ClO | Electrophilic acylating agent |

| Propanoic Anhydride | C₆H₁₀O₃ | Electrophilic acylating agent |

Advanced Synthetic Strategies

To improve efficiency and align with the principles of green chemistry, advanced synthetic strategies have been developed. These methods often focus on reducing the number of reaction steps and employing catalysis to enhance reaction rates and selectivity.

In this scenario, the nitro group is reduced to an amine in situ. This newly formed, highly reactive amine then immediately reacts with an acylating agent present in the same reaction vessel to form the final amide product. Research has demonstrated the viability of such methods, including Fe-promoted reactions of nitroarenes with acyl chlorides in water, which presents a greener alternative to traditional methods using organic solvents. rsc.org Another approach involves the nickel-catalyzed reductive amidation of nitro compounds with esters, where metallic nickel nanoparticles facilitate the reduction of the nitro group, and the subsequent amidation is promoted by the catalyst and support. nih.gov

The following table compares the established pathway with a potential one-pot approach.

| Feature | Established Two-Step Pathway | One-Pot Reductive Amidation |

| Starting Materials | 4-amino-2-methylphenol, Propionyl Chloride | 4-nitro-2-methylphenol, Propionyl Chloride or Ethyl Propionate |

| Number of Steps | Two (Amine synthesis, then amidation) | One |

| Intermediates | Isolation of 4-amino-2-methylphenol is required. | No isolation of the amine intermediate. |

| Efficiency | Generally lower due to multiple steps and purification losses. | Higher overall efficiency and atom economy. rsc.org |

| Catalyst Example | N/A (Stoichiometric reagents) | Iron (Fe) dust rsc.org or Nickel (Ni) nanoparticles nih.gov |

Catalysis is pivotal in modern organic synthesis for enhancing reaction efficiency and enabling novel transformations. In the synthesis of this compound, various catalytic systems can be employed.

Acid/Base Catalysis: In conventional acylation, bases like triethylamine (B128534) or pyridine (B92270) are used in stoichiometric amounts to neutralize the acid byproduct. quora.com While effective, this generates significant salt waste.

Metal Catalysis: Transition metal catalysts are central to advanced, one-pot strategies.

Iron (Fe): Iron dust is a cheap, safe, and environmentally benign metal that can promote the reductive amidation of nitroarenes with acyl chlorides in water, offering a sustainable route to N-aryl amides. rsc.org

Nickel (Ni): Nickel-based nanocatalysts have proven highly effective in the one-pot reductive amidation of nitrophenols with esters using hydrogen gas as the reductant. nih.gov The catalyst facilitates both the hydrogenation of the nitro group and the subsequent amidation step. nih.gov

Organocatalysis: Non-metallic catalysts have also been explored. Sulphamic acid, for instance, has been reported as a highly efficient and inexpensive catalyst for the synthesis of N-aryl imides, suggesting its potential for related amide synthesis under mild conditions. derpharmachemica.com

The table below highlights various catalytic approaches applicable to N-aryl amide synthesis.

| Catalyst Type | Example | Reaction Type | Advantages |

| Metal Catalyst | Iron (Fe) Dust | Reductive Amidation rsc.org | Inexpensive, safe, green solvent (water) rsc.org |

| Metal Catalyst | Nickel (Ni) Nanoparticles | Reductive Amidation nih.gov | High efficiency, combines reduction and amidation nih.gov |

| Organocatalyst | Sulphamic Acid | Amidation/Imidation derpharmachemica.com | Cost-effective, short reaction times, high yields derpharmachemica.com |

Optimization of Reaction Conditions: Temperature, Solvents, and Reagent Concentration

The synthesis of this compound typically involves the acylation of 4-amino-2-methylphenol with a propanoylating agent. The efficiency and outcome of this reaction are highly dependent on the chosen conditions. Key parameters for optimization include temperature, the nature of the solvent, and the concentration of reagents.

Temperature: Temperature plays a crucial role in the acylation reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable byproducts. For instance, in the synthesis of a related compound, 3-(4-hydroxyphenyl)propanamide, reactions have been explored at temperatures ranging from 0°C to 80°C. nih.gov An ice-water bath (0°C) is often employed during the addition of reagents to control the initial exothermic reaction, followed by stirring at room temperature to allow the reaction to proceed to completion. nih.gov In some cases, reflux conditions are used, though this can sometimes lead to complex reaction mixtures or decomposition, as observed in a synthesis attempt at 80°C in methanol (B129727). nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions, such as O-acylation of the phenolic hydroxyl group or di-acylation.

Solvents: The choice of solvent is critical as it influences the solubility of the reactants and the reaction pathway. A variety of solvents have been investigated for the synthesis of similar aryl amides. Dichloromethane (DCM) is a common choice for acylation reactions due to its inert nature and ability to dissolve a wide range of organic compounds. Other solvents such as dimethylformamide (DMF), toluene (B28343), and methanol have also been used. nih.gov In one instance of a related synthesis, DMF was used as the solvent with triethylamine as a base. nih.gov However, some reactions in solvents like toluene and methanol have been reported to be unsuccessful or result in complex mixtures. nih.gov The selection of the solvent can also impact the work-up procedure; for example, a solvent that is immiscible with water simplifies the extraction process.

Reagent Concentration: The stoichiometry of the reactants is a key factor in maximizing the yield of the desired product. Typically, a slight excess of the acylating agent, such as propanoyl chloride, is used to ensure complete conversion of the starting aminophenol. A base, commonly a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid generated during the acylation with an acyl chloride. The concentration of the base is critical; insufficient base can lead to protonation of the starting amine, rendering it unreactive, while a large excess can promote side reactions. In the synthesis of a structural isomer, equimolar amounts of the starting material and base were used, while in other cases, an excess of a coupling reagent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) was employed in conjunction with a base. nih.gov

The following table summarizes various reaction conditions explored in the synthesis of a structurally related compound, 3-(4-hydroxyphenyl)propanamide, which can inform the optimization of this compound synthesis.

| Starting Material | Reagent(s) | Solvent | Temperature | Outcome | Reference |

| 3-(4-hydroxyphenyl)propanoic acid | BOP, CaCl₂, Ammoniacal liquor, Triethylamine | DMF | 0°C to Room Temp | Reaction was complex and not exclusive | nih.gov |

| 3-(4-hydroxyphenyl)propanoic acid | CaCl₂, NH₃ (7M in MeOH) | Methanol | 80°C (Reflux) | Almost no reaction | nih.gov |

| 3-(4-hydroxyphenyl)propanoic acid | Palladium on carbon, NaBH₄, Acetic acid | Toluene | Room Temp | Unreacted | nih.gov |

| p-hydroxyphenylpropionamide | Thionyl chloride, then Ammonia water | Acetonitrile | 0°C | Successful synthesis | nih.gov |

Derivatization and Analog Synthesis

The systematic structural modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) and optimizing pharmacological properties. The this compound core offers several points for modification, including the phenolic ring, the amide linkage, and the propanoyl moiety.

Systematic Structural Modifications of the this compound Core

Systematic modifications of the this compound scaffold can be undertaken to explore the chemical space around this core structure. These modifications can be broadly categorized as follows:

Modification of the Phenolic Ring: The hydroxyl and methyl groups on the phenyl ring are key features that can be altered. The position of these substituents can be varied to understand the spatial requirements for biological activity. Additionally, the methyl group could be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, fluoro) to probe electronic effects. The phenolic hydroxyl group could be converted to an ether or an ester to investigate the importance of the hydrogen-bonding donor capability.

Modification of the Amide Linkage: The amide bond itself is a critical pharmacophoric element. The hydrogen on the amide nitrogen can be substituted with small alkyl groups. The amide bond could also be replaced with bioisosteric groups such as a sulfonamide or a reversed amide to alter the electronic and conformational properties of the molecule.

Modification of the Propanamide Side Chain: The ethyl group of the propanamide moiety can be extended, branched, or replaced with cyclic structures (e.g., cyclopropyl). Introducing functional groups onto this chain can also provide new interaction points with biological targets.

The following table provides a hypothetical series of structural modifications to the this compound core that could be synthesized to explore SAR.

| Modification Site | Original Group | Proposed Modification(s) | Rationale |

| Phenyl Ring (Position 3) | -CH₃ | -H, -CH₂CH₃, -OCH₃, -Cl, -F | Investigate steric and electronic effects at this position. |

| Phenyl Ring (Position 4) | -OH | -OCH₃, -OC(=O)CH₃ | Determine the importance of the phenolic hydroxyl group as a hydrogen bond donor. |

| Amide Nitrogen | -H | -CH₃ | Explore the effect of N-alkylation on conformation and hydrogen bonding. |

| Propanamide Chain | -CH₂CH₃ | -CH(CH₃)₂, -cyclopropyl, -(CH₂)₂CH₃ | Probe the size and conformational constraints of the hydrophobic pocket. |

Synthesis of Propanamide Analogs for Structure-Activity Relationship Studies

The synthesis of propanamide analogs is essential for conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule are crucial for its biological activity and to optimize its potency, selectivity, and pharmacokinetic properties. While specific SAR studies on this compound are not extensively documented in the public domain, the general principles of analog synthesis can be applied.

For example, in the development of other biologically active propanamides, systematic variations in the aromatic ring substituents and the amide portion have led to significant improvements in activity. The synthesis of these analogs would typically follow the same fundamental acylation reaction as the parent compound, using appropriately substituted starting materials. For instance, to synthesize analogs with different substituents on the phenyl ring, one would start with the corresponding substituted 4-aminophenols.

A hypothetical SAR study might involve synthesizing the analogs listed in the table below and evaluating their biological activity.

| Analog Number | Phenyl Ring Substituent (Position 3) | Phenyl Ring Substituent (Position 4) | Propanamide Side Chain | Expected Biological Insight |

| Parent | -CH₃ | -OH | -CH₂CH₃ | Baseline Activity |

| Analog 1 | -H | -OH | -CH₂CH₃ | Role of the methyl group. |

| Analog 2 | -Cl | -OH | -CH₂CH₃ | Impact of an electron-withdrawing group. |

| Analog 3 | -CH₃ | -OCH₃ | -CH₂CH₃ | Importance of the phenolic -OH for activity. |

| Analog 4 | -CH₃ | -OH | -CH(CH₃)₂ | Steric tolerance of the side chain binding pocket. |

By comparing the biological activities of these analogs, researchers can deduce key pharmacophoric features and build a robust SAR model to guide the design of more potent and selective compounds.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Hydroxy 3 Methylphenyl Propanamide

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Analysis and Characteristic Vibrational Modes

Fourier Transform Raman (FT-Raman) Spectroscopy and Band Assignments

Publicly available experimental Fourier Transform Raman (FT-Raman) spectra and detailed band assignments for N-(4-hydroxy-3-methylphenyl)propanamide could not be located in a review of scientific literature and spectral databases. This technique, which is complementary to FT-IR, would provide valuable information on the vibrational modes of the molecule's carbon skeleton and other less polar bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton.

Experimental data obtained from the Biological Magnetic Resonance Bank (BMRB) for this compound in a DMSO solvent reveals the chemical shifts for the aromatic, methyl, and propanamide protons. bmrb.io The amide proton (H7) shows a singlet at 9.71 ppm. bmrb.io The phenolic hydroxyl proton (H11) is observed as a singlet at 9.00 ppm. bmrb.io

The aromatic protons on the phenyl ring appear at distinct chemical shifts due to their positions relative to the hydroxyl and propanamide substituents. The proton at position C2 (H2) resonates as a singlet at 7.37 ppm. bmrb.io The proton at C6 (H6) appears as a doublet at 7.23 ppm, and the proton at C5 (H5) is observed as a doublet at 6.74 ppm. bmrb.io

The protons of the propanamide side chain are also clearly resolved. The methylene protons (H8) adjacent to the carbonyl group appear as a quartet at 2.22 ppm. bmrb.io The methyl protons of the phenyl group (H12) resonate as a singlet at 2.09 ppm. bmrb.io Finally, the terminal methyl protons of the ethyl group (H9) are observed as a triplet at 1.04 ppm. bmrb.io

The following table summarizes the assigned proton chemical shifts for this compound.

| Atom Name | Chemical Shift (ppm) |

| H7 | 9.71 |

| H11 | 9.00 |

| H2 | 7.37 |

| H6 | 7.23 |

| H5 | 6.74 |

| H8 | 2.22 |

| H12 | 2.09 |

| H9 | 1.04 |

Data sourced from BMRB entry bmse012431. The spectrum was recorded in DMSO at 298K. bmrb.io

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

A review of scientific literature and spectral databases did not yield specific experimental Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for this compound. This analysis would be crucial for characterizing the carbon framework of the molecule, identifying the chemical shifts for the carbonyl, aromatic, and aliphatic carbons.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignments

Experimental data from two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for this compound are not available in the public domain. These advanced NMR methods are essential for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Theoretical Monoisotopic Mass | 179.09463 u |

| Theoretical Average Mass | 179.215 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of amides is a well-studied process and can be applied to predict the behavior of this compound. nih.gov Key fragmentation pathways for amides often involve cleavage of the amide bond and rearrangements. nih.govchemrxiv.org For this compound, the expected fragmentation would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. The study of related compounds, such as N-phenylpropanamide, shows that fragmentation mechanisms can be complex and may involve the formation of ion-neutral complexes. nih.gov

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure | Notes |

| 123.0657 | [HOC₆H₃(CH₃)NH₂]⁺ | Represents the 4-amino-2-methylphenol (B1329486) portion after cleavage of the propanamide group. |

| 57.0340 | [CH₃CH₂CO]⁺ | Represents the propanoyl cation. |

Application in Metabolite Identification (in vitro)

The identification of metabolites is crucial in understanding the biotransformation of a compound. In vitro metabolism studies, often employing liver microsomes or S9 fractions, are used to simulate the metabolic processes that occur in the body. caldic.comsemanticscholar.org Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique for these studies. caldic.comsemanticscholar.org

For this compound, in vitro studies would likely investigate metabolic pathways such as hydroxylation of the aromatic ring, N-dealkylation, or conjugation reactions (e.g., glucuronidation or sulfation) of the phenolic hydroxyl group. By comparing the LC-MS profiles of control samples with those incubated with the compound, novel metabolite peaks can be identified. High-resolution MS and MS/MS would then be used to determine the elemental composition and propose structures for these metabolites.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. A successful single-crystal X-ray diffraction study would provide invaluable data, including:

Confirmation of the molecular connectivity.

Detailed information on the planarity of the phenyl ring and the amide group.

Insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which govern the crystal packing.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its substituted benzene ring. A study on the related compound N-phenylpropanamide provides a basis for predicting the spectral features. researchgate.net The presence of the hydroxyl and methyl substituents on the phenyl ring, as well as the propanamide group, will influence the position and intensity of the absorption maxima (λmax). The electronic transitions are typically of the π → π* type within the aromatic system.

Table 3: Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol or Methanol)

| Expected λmax (nm) | Associated Electronic Transition | Chromophore |

| ~200-220 | π → π | Phenyl ring |

| ~260-280 | π → π | Phenyl ring (secondary band) |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, oxygen) within a compound. This experimental data is then compared to the theoretical values calculated from the chemical formula.

For this compound (C₁₀H₁₃NO₂), the theoretical elemental composition can be readily calculated. Experimental determination via combustion analysis would be expected to yield percentages that are in close agreement with these theoretical values, typically within ±0.4%, thus confirming the empirical formula of the compound.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 67.02 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.32 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.86 |

| Total | 179.22 | 100.00 |

Computational Chemistry and Theoretical Investigations of N 4 Hydroxy 3 Methylphenyl Propanamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of the electronic landscape of N-(4-hydroxy-3-methylphenyl)propanamide.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing basis sets such as B3LYP/6-311G, are instrumental in determining the distribution of electron density and predicting molecular properties. For this compound, these calculations help in understanding the influence of the hydroxyl, methyl, and propanamide groups on the phenyl ring's electronic environment. The outcomes of these studies provide a foundation for predicting the molecule's reactivity and spectroscopic characteristics.

Ab Initio Methods (e.g., RHF/PM3) for Energy and Geometry Optimization

Ab initio methods, such as the Restricted Hartree-Fock (RHF) with Parametric Method 3 (PM3), are employed for the optimization of molecular geometry and the calculation of total energy. These methods are crucial for identifying the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization seeks the lowest energy conformation, which is the most likely structure of the molecule under normal conditions. This information is a prerequisite for more complex analyses like molecular docking and dynamics.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential Maps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the amide group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen and nitrogen atoms of the amide and hydroxyl groups are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly of the hydroxyl and amide groups, would exhibit positive potential.

Molecular Modeling and Dynamics Simulations

Building upon the foundation of quantum chemical studies, molecular modeling and dynamics simulations offer insights into the macroscopic behavior of this compound, including its conformational flexibility and interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the bonds connecting the phenyl ring, the amide group, and the ethyl chain give rise to various conformers with different energy levels. By mapping these energies, a potential energy landscape can be constructed. This landscape reveals the most stable conformers (at energy minima) and the energy barriers to their interconversion. Such analyses are critical for understanding how the molecule might adapt its shape to fit into a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Computational Approaches to Explore Molecular Property-Activity Correlations

Computational chemistry provides a powerful lens for understanding the relationship between the molecular structure of this compound and its potential biological activities. Through theoretical investigations, researchers can predict and analyze various molecular properties, offering insights that guide the design of novel compounds with enhanced efficacy. These computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural underpinnings of a molecule's function.

At the core of these investigations is the correlation of calculated molecular descriptors with observed biological activity. These descriptors, which quantify various aspects of a molecule's structure and electronic distribution, can be broadly categorized into electronic, steric, and thermodynamic properties. For this compound, these descriptors can help to predict its interaction with biological targets.

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests that the molecule is more readily polarizable and can engage more easily in chemical reactions. For instance, in analogous phenolic compounds, a lower HOMO-LUMO gap has been correlated with increased antioxidant activity, as it implies a greater ease of donating an electron to neutralize free radicals.

Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, provide insights into the spontaneity and energetics of potential reactions involving this compound. These parameters are crucial for understanding the stability of the molecule and its potential to participate in metabolic transformations.

The following tables present hypothetical data for this compound and its analogs, illustrating the types of molecular descriptors that are typically calculated and correlated with biological activity in computational studies.

Table 1: Calculated Electronic Properties of this compound and Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -5.87 | -0.98 | 4.89 | 3.45 |

| Analog 1 (R=H) | -5.92 | -0.95 | 4.97 | 3.21 |

| Analog 2 (R=OCH3) | -5.75 | -1.02 | 4.73 | 3.89 |

| Analog 3 (R=Cl) | -6.05 | -1.15 | 4.90 | 2.98 |

Table 2: Calculated Thermodynamic Properties of this compound and Analogs

| Compound | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Entropy (cal/mol·K) |

| This compound | -652.123 | -652.178 | 115.4 |

| Analog 1 (R=H) | -612.456 | -612.509 | 110.2 |

| Analog 2 (R=OCH3) | -727.789 | -727.845 | 120.1 |

| Analog 3 (R=Cl) | -1111.987 | -1112.041 | 118.7 |

In a typical QSAR study, these calculated descriptors would be statistically correlated with experimentally determined biological activities, such as IC50 values for enzyme inhibition or EC50 values for receptor activation. The resulting mathematical model can then be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. For example, a hypothetical QSAR equation might take the form:

log(1/IC50) = 0.5 * (HOMO-LUMO Gap) - 0.2 * (Dipole Moment) + 1.2

This equation would suggest that a smaller HOMO-LUMO gap and a lower dipole moment are favorable for the biological activity being studied. Such models, once validated, become invaluable tools in medicinal chemistry for the rational design of more potent and selective therapeutic agents.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the molecular interactions and mechanistic studies of This compound that would adequately address the specific sections and subsections of your request.

Extensive searches for in vitro and biophysical data concerning this specific compound did not yield the detailed research findings necessary to populate the requested outline. Specifically, there is a lack of publicly available information regarding:

Enzymatic Inhibition Kinetics: No specific data on the inhibition kinetics and mode of action of this compound with enzymes such as hydrolases or cyclooxygenases was found.

Drug-Metabolizing Enzymes: Studies identifying the specific drug-metabolizing enzymes involved in the in vitro processing of this compound are not available.

Substrate Specificity: There is no detailed information on the substrate specificity and enzyme selectivity of this compound.

Receptor Binding and Modulation: Quantitative data on ligand-receptor binding affinities and the specific mechanisms of receptor modulation for this compound are not described in the available literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements at this time.

Molecular Interactions and Mechanistic Studies of N 4 Hydroxy 3 Methylphenyl Propanamide in Vitro/biophysical Focus

Receptor Binding and Modulation Studies

Stereochemical Aspects of Binding

The precise stereochemical requirements for the binding of N-(4-hydroxy-3-methylphenyl)propanamide to its biological targets are not extensively detailed in the currently available public literature. However, the general principles of ligand-protein interactions suggest that the three-dimensional arrangement of its functional groups—the hydroxyl, methyl, and propanamide moieties—is critical for optimal binding affinity and specificity. The chirality of the propanamide group, if present, would likely play a significant role in determining the orientation and interactions within a protein's binding pocket. The specific stereoisomer that provides the most favorable interactions would be expected to exhibit the highest biological activity.

Cellular Pathway Modulation (Mechanistic Research)

Research has indicated that compounds structurally related to this compound can influence the stability of certain proteins, including conformational mutant p53 (mutp53). Some small molecules have been shown to promote the degradation of conformational mutp53 by preventing its interaction with the co-chaperone DNAJA1. taylorandfrancis.com DNAJA1, a member of the Hsp40 family of co-chaperones, plays a role in protein folding and quality control by collaborating with Hsp70 chaperones. nih.govfrontiersin.org The inhibition of the DNAJA1-mutp53 interaction can lead to the degradation of the mutant protein. taylorandfrancis.com While direct evidence for this compound is pending, the established mechanism of related compounds suggests a potential avenue for its biological activity.

The DNAJ protein family, to which DNAJA1 belongs, is characterized by a conserved J-domain that is crucial for interaction with Hsp70 proteins. frontiersin.org These co-chaperones are involved in a wide range of cellular processes, including responses to stress. nih.govfrontiersin.org

Studies on analogous compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cell lines. For instance, certain related molecules have been observed to cause an arrest in the G2/M phase of the cell cycle. nih.gov This halt in cell proliferation is often a precursor to programmed cell death, or apoptosis.

The induction of apoptosis has been confirmed through methods such as annexin (B1180172) V-FITC assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov The mechanisms underlying apoptosis induction by similar compounds can be multifaceted, sometimes involving the generation of reactive oxygen species (ROS) or the modulation of apoptosis-related genes. nih.gov For example, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), which shares a hydroxylated phenyl group, has been shown to induce apoptosis in cancer cells. nih.gov This process can be linked to an increase in ROS levels and changes in the expression of genes like p21 and c-myc. nih.gov

| Cellular Process | Observed Effect with Analogous Compounds | Relevant Research Findings |

| Cell Cycle | Arrest in G2/M phase | Can halt cell proliferation. nih.govnih.gov |

| Apoptosis | Induction of programmed cell death | Confirmed by methods like annexin V-FITC assays. nih.govnih.gov Can be mediated by ROS and gene modulation. nih.gov |

Elucidation of In Vitro Metabolic Pathways

The metabolism of xenobiotics like this compound is typically investigated using in vitro systems such as suspensions of primary hepatocytes or liver microsomes. europa.euresearchgate.net These systems contain a comprehensive suite of drug-metabolizing enzymes and allow for the identification of metabolic products formed. europa.eunih.gov While specific metabolites of this compound are not detailed in the provided search results, the general metabolic fate of phenolic compounds and amides involves hydroxylation, N-dealkylation, and conjugation reactions. Incubations with hepatocytes from different species can reveal species-specific differences in metabolism. researchgate.net

The biotransformation of this compound likely involves several key enzyme families. The initial oxidative metabolism is often catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. bioivt.commdpi.com These enzymes can introduce hydroxyl groups onto the aromatic ring or alkyl side chains.

Following initial oxidation, or for the parent compound directly, conjugation reactions are common. N-acetyltransferases (NATs) are enzymes that can acetylate the amide nitrogen, a common pathway for arylamine-containing compounds. nih.gov Additionally, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are responsible for conjugating glucuronic acid and sulfate (B86663) groups, respectively, to the phenolic hydroxyl group, increasing water solubility and facilitating excretion. bioivt.com The specific CYP isozymes (e.g., CYP3A4, CYP2D6) and NATs (e.g., NAT1, NAT2) involved can be identified through experiments using recombinant enzymes or specific chemical inhibitors in hepatocyte or microsomal incubations. mdpi.com

| Enzyme Family | Potential Role in Metabolism | Cofactor/Location |

| Cytochrome P450 (CYP) | Oxidative metabolism (e.g., hydroxylation) | NADPH / Microsomes |

| N-acetyltransferases (NAT) | Acetylation of the amide group | Acetyl-CoA / Cytosol, Mitochondria |

| UDP-glucuronosyltransferases (UGT) | Glucuronidation of the hydroxyl group | UDPGA / Microsomes |

| Sulfotransferases (SULT) | Sulfation of the hydroxyl group | PAPS / Cytosol |

Analytical Methodologies for N 4 Hydroxy 3 Methylphenyl Propanamide Characterization and Purity Assessment

Chromatographic Method Development and Validation

Chromatographic techniques are the cornerstone of analytical procedures for N-(4-hydroxy-3-methylphenyl)propanamide, enabling the separation, identification, and quantification of the main component and its related substances. The development and validation of these methods are performed in accordance with established guidelines to ensure they are fit for their intended purpose.

High-Performance Liquid Chromatography (HPLC) for Assay Determination and Related Substances Analysis

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for determining the assay (potency) and quantifying related substances of this compound. A validated reverse-phase HPLC (RP-HPLC) method is typically developed to achieve these analytical goals.

A suitable HPLC method for a structurally similar intermediate, which can be adapted for this compound, utilizes a C18 stationary phase. usp.org The separation is achieved through a gradient elution program, which allows for the effective resolution of the main peak from its impurities. The mobile phase often consists of an aqueous component, such as water with an acid modifier like trifluoroacetic acid (TFA), and an organic solvent, typically acetonitrile. usp.org

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound and Related Substances

| Parameter | Condition |

| Column | Waters Atlantis T3, 3 µm, 150 x 4.6 mm (or equivalent) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 248 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a representative HPLC method that can be optimized and validated for the specific analysis of this compound.

Method validation would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is reliable for routine quality control. usp.org The method for paracetamol and its related substances, as detailed in the European Pharmacopoeia, also provides a strong reference for developing a comprehensive analytical procedure for this compound, given the structural similarities. mac-mod.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique employed for the definitive identification and sensitive quantification of this compound and its impurities. The coupling of HPLC with a mass spectrometer provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for molecular identification.

For phenolic compounds, LC-MS methods are well-established. nih.govmdpi.commdpi.comnih.govresearchgate.net An LC-MS method for this compound would typically involve a reverse-phase chromatographic separation followed by detection using an electrospray ionization (ESI) source, which is suitable for polarizing and ionizing such molecules. The mass analyzer, which could be a quadrupole, time-of-flight (TOF), or ion trap, would then separate the ions based on their m/z ratio.

Table 2: Representative LC-MS Method Parameters for this compound

| Parameter | Condition |

| LC Column | C18 (e.g., Poroshell-120 EC-C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole, TOF, or Ion Trap |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

This table outlines typical LC-MS parameters that can be tailored for the analysis of this compound.

The development of an LC-MS method would focus on optimizing the chromatographic conditions to achieve good separation and the mass spectrometric parameters to obtain high sensitivity and specific fragmentation patterns for structural elucidation of unknown impurities. wjpls.orgyoutube.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the real-time monitoring of the synthesis of this compound. It allows chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the desired product and any byproducts.

A typical TLC method for monitoring the synthesis of a related compound, 3-(4-hydroxyphenyl)propanamide, involves spotting a small sample of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). google.com The plate is then developed in a suitable solvent system, which is chosen based on the polarity of the reactants and products. For instance, a mixture of a non-polar solvent like petroleum ether (PE) and a more polar solvent like ethyl acetate (B1210297) (EA) can be used. google.com After development, the spots are visualized under UV light or by using a staining agent.

The progress of the reaction is determined by comparing the TLC profile of the reaction mixture over time to the spots of the starting materials and a reference standard of the product.

Preparative Chromatography for Isolation and Purification

When high-purity this compound is required, for instance, for use as an analytical standard or for further research, preparative chromatography is the method of choice for its isolation and purification. mac-mod.comresearchgate.netnih.govlabcompare.comyoutube.comyoutube.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Both preparative HPLC and other techniques like High-Speed Counter-Current Chromatography (HSCCC) can be employed for the purification of phenolic compounds. nih.gov The choice of method depends on the scale of purification and the nature of the impurities to be removed.

The development of a preparative method often begins with the optimization of the separation at the analytical scale. The conditions are then scaled up to the preparative scale, adjusting the column dimensions, flow rate, and sample loading to maximize throughput while maintaining the desired purity of the collected fractions. The purity of the isolated fractions is subsequently confirmed by analytical HPLC.

Impurity Profiling and Characterization

Impurity profiling is a critical aspect of the characterization of this compound, as the presence of impurities can impact its properties and performance. ijrpr.comnih.govmedwinpublishers.comresearchgate.net The goal is to identify, quantify, and control impurities that may arise during the synthesis or storage of the compound.

Identification and Isolation of Process-Related Impurities

Process-related impurities are byproducts or unreacted starting materials that are formed during the synthesis of this compound. nih.govmdpi.comgoogle.comnih.gov The identification and characterization of these impurities are essential for optimizing the synthetic process to minimize their formation.

Given the synthesis of N-aryl amides can involve various reagents and intermediates, a range of potential impurities could be present. For instance, in the synthesis of this compound from 4-amino-2-methylphenol (B1329486) and propionyl chloride or a related activated propionic acid derivative, potential process-related impurities could include:

Unreacted Starting Materials: 4-amino-2-methylphenol and propionic acid.

Over-acylated Products: Di-propionylated species where the phenolic hydroxyl group is also acylated.

Isomeric Impurities: Impurities arising from isomeric starting materials.

Byproducts from Side Reactions: Products resulting from competing reaction pathways.

The identification of these impurities typically involves a combination of HPLC with UV detection and LC-MS to determine their retention times and molecular weights. enovatia.com For definitive structural elucidation, impurities may need to be isolated using preparative HPLC, followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. nih.gov

Spectroscopic Characterization of Impurities (NMR, MS, FTIR)

The identification and structural elucidation of impurities in this compound are paramount for ensuring its quality. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound and any accompanying impurities. Both ¹H and ¹³C NMR are utilized to map the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the ethyl group of the propanamide moiety, and the amide and hydroxyl protons are observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are unique to the molecule's structure. For instance, the Biological Magnetic Resonance Bank (BMRB) has recorded ¹H NMR data for this compound in DMSO at 298K, providing a reference spectrum for comparison. bmrb.io

Impurities arising from the synthesis, such as unreacted starting materials (e.g., 4-amino-2-methylphenol or propionyl chloride/anhydride) or by-products, will exhibit their own characteristic NMR signals. For example, the presence of 4-amino-2-methylphenol would introduce a new set of aromatic signals and a distinct singlet for the amino protons. By comparing the NMR spectrum of a sample to that of a highly purified standard, the presence and, in many cases, the structure of impurities can be determined.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and identifying impurities by analyzing their mass-to-charge ratio (m/z). When coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the detection and identification of even trace-level impurities.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which results from the controlled breakdown of the molecule within the mass spectrometer, provides further structural information. For propanamides, characteristic fragmentation patterns can be predicted, such as the cleavage of the amide bond or loss of the ethyl group. docbrown.info Although specific mass spectral data for this compound is not widely published in the provided results, general principles of amide fragmentation can be applied. For instance, a common fragmentation pathway for similar molecules involves the formation of an acylium ion. docbrown.info

Impurities will appear as separate peaks in the mass spectrum at their respective m/z values. By analyzing these masses, potential structures for the impurities can be proposed and then confirmed using other techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. These include:

A broad O-H stretching band for the hydroxyl group.

An N-H stretching band for the amide group.

A strong C=O stretching band (Amide I band).

An N-H bending band (Amide II band).

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

C=C stretching bands for the aromatic ring.

The presence of impurities can be detected by the appearance of additional or shifted absorption bands. For example, an unreacted amine starting material would show a characteristic N-H stretching pattern that differs from the amide N-H. Similarly, the presence of a carboxylic acid impurity would be indicated by a very broad O-H stretch and a C=O stretch at a different wavenumber than the amide carbonyl.

The following table summarizes the expected spectroscopic data for the characterization of this compound and potential impurities.

| Spectroscopic Technique | This compound | Potential Impurity (e.g., 4-amino-2-methylphenol) |

| ¹H NMR | Characteristic signals for aromatic, methyl, ethyl, amide, and hydroxyl protons. bmrb.io | Different set of aromatic signals and a distinct amino proton signal. |

| ¹³C NMR | Unique signals for each carbon atom in the molecule. | Different chemical shifts for aromatic carbons and the absence of propanamide signals. |

| Mass Spectrometry | Molecular ion peak at its specific m/z and a predictable fragmentation pattern. | A molecular ion peak corresponding to its own molecular weight. |

| FTIR Spectroscopy | Characteristic O-H, N-H (amide), C=O (amide), and aromatic C=C stretching bands. | Distinct N-H stretching for a primary amine and absence of the amide C=O band. |

Method Suitability and Validation for Purity Assessment

To ensure that an analytical method is reliable, accurate, and reproducible for the purity assessment of this compound, a thorough method validation is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for purity analysis, and its validation involves the evaluation of several key parameters as outlined by international guidelines. nih.govnih.govresearchgate.netsigmaaldrich.comjfda-online.comnih.govrjptonline.orgnih.govjocpr.com

The validation process confirms that the analytical procedure is suitable for its intended purpose. The following parameters are typically assessed:

Specificity/Selectivity: This ensures that the method can accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or matrix components. In an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from any other peaks in the chromatogram.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r²) is expected. jfda-online.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

The results of the method validation are documented to provide evidence that the method is suitable for its intended use in the purity assessment of this compound.

The table below presents a hypothetical summary of acceptance criteria for the validation of an HPLC method for the purity assessment of this compound, based on common industry practices.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound is resolved from all other peaks with a resolution of >2. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically from the LOQ to 120% of the working concentration. |

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | RSD ≤ 2.0% |

| Precision (Intermediate) | RSD ≤ 3.0% |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1; RSD ≤ 10% |

| Robustness | No significant change in results with minor variations in method parameters; system suitability parameters are met. |

Chemical Reactivity and Stability Investigations of N 4 Hydroxy 3 Methylphenyl Propanamide

Reaction Mechanisms

The reactivity of N-(4-hydroxy-3-methylphenyl)propanamide is characterized by a range of potential transformations centered around its aromatic and amide functionalities.

The phenolic hydroxyl group renders this compound susceptible to oxidation. The specific products formed are highly dependent on the oxidizing agent employed and the reaction conditions.

Mild Oxidation: Under mild oxidizing conditions, such as with ferric chloride or potassium ferricyanide, phenoxy radicals are likely to be generated. These radicals can then couple to form a variety of dimeric and polymeric products. The primary coupling products would be expected to involve the formation of biphenyl or diphenoquinone structures.

Strong Oxidation: Stronger oxidizing agents, like potassium permanganate or chromium trioxide, can lead to more extensive degradation of the molecule. The aromatic ring can be cleaved, ultimately leading to the formation of smaller carboxylic acids and carbon dioxide. The propanamide side chain can also be oxidized, potentially yielding acetic acid and other degradation products.

| Oxidizing Agent | Potential Products | Reaction Conditions |

| Ferric Chloride | Dimeric and polymeric phenoxy-coupled products | Mild, aqueous or alcoholic solution |

| Potassium Permanganate | 3-Methyl-1,4-benzoquinone, oxalic acid, acetic acid | Strong, acidic or alkaline solution |

| Chromium Trioxide | 3-Methyl-1,4-benzoquinone, further degradation products | Strong, acidic solution |

Interactive Data Table: Hover over the products to see potential structures.

The amide functionality of this compound can be reduced to the corresponding amine. The choice of reducing agent is critical to selectively reduce the amide without affecting the aromatic ring.

Amide Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the amide carbonyl group to a methylene group, yielding the corresponding secondary amine, N-(4-hydroxy-3-methylphenyl)propylamine. This reaction typically requires anhydrous conditions and is carried out in an ether solvent.

Catalytic Hydrogenation: While catalytic hydrogenation can be used to reduce amides, it often requires harsh conditions (high pressure and temperature) that could also lead to the reduction of the aromatic ring. Therefore, for selective amide reduction, chemical hydrides are generally preferred.

| Reducing Agent | Primary Product | Reaction Conditions |

| Lithium Aluminum Hydride | N-(4-hydroxy-3-methylphenyl)propylamine | Anhydrous ether solvent (e.g., THF, diethyl ether) |

| Borane-Tetrahydrofuran Complex | N-(4-hydroxy-3-methylphenyl)propylamine | Anhydrous THF |

Interactive Data Table: Click on the product name for more information.

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating effects of the hydroxyl and methyl groups. Conversely, nucleophilic substitution on the aromatic ring is generally disfavored unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Electrophilic Aromatic Substitution: The hydroxyl and methyl groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group. Since the para position is occupied by the propanamide group, substitution is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6).

Halogenation: Reaction with halogens (e.g., Br2 in a non-polar solvent) would likely result in mono- or di-bromination at the positions ortho to the hydroxyl group.

Nitration: Nitration with a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives, with the nitro group entering at the positions ortho to the hydroxyl group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, would introduce alkyl or acyl groups onto the aromatic ring, again at the positions ortho to the hydroxyl group.

| Electrophile | Major Product(s) | Catalyst/Conditions |

| Br2 | N-(2-bromo-4-hydroxy-3-methylphenyl)propanamide | Non-polar solvent |

| HNO3/H2SO4 | N-(4-hydroxy-3-methyl-2-nitrophenyl)propanamide | Cold conditions |

| R-Cl/AlCl3 | N-(2-alkyl-4-hydroxy-3-methylphenyl)propanamide | Lewis acid catalyst |

Interactive Data Table: Explore the different substitution patterns.

Degradation Studies and Pathways (Mechanistic Focus)

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Understanding its degradation pathways is essential for determining its shelf-life and environmental persistence.

The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-amino-2-methylphenol (B1329486) and propanoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the amide anion, which is then protonated by water to give 4-amino-2-methylphenol and the propanoate salt.

The rate of hydrolysis is dependent on the pH and temperature of the solution.

Exposure to heat and light can also induce the degradation of this compound.

Thermal Degradation: At elevated temperatures, the compound may undergo decarboxylation or other fragmentation reactions. The specific degradation products would depend on the temperature and the presence of oxygen. Pyrolysis studies on similar phenolic compounds suggest that cleavage of the side chain and fragmentation of the aromatic ring are likely pathways.

Photochemical Degradation: The phenolic ring can absorb UV radiation, which may lead to the formation of excited states and subsequent photochemical reactions. Potential pathways include photo-oxidation of the phenol to form quinone-type structures and cleavage of the amide bond. The presence of photosensitizers could accelerate these degradation processes.

| Degradation Condition | Primary Degradation Products | Mechanism |

| Acidic Hydrolysis | 4-amino-2-methylphenol, Propanoic acid | Protonation of carbonyl oxygen, nucleophilic attack by water |

| Basic Hydrolysis | 4-amino-2-methylphenol, Propanoate | Nucleophilic attack by hydroxide ion |

| Thermal Degradation | Phenolic fragments, smaller organic molecules | Bond cleavage due to high thermal energy |

| Photochemical Degradation | Quinone-like structures, cleavage products | Excitation by UV radiation leading to bond cleavage and oxidation |

Interactive Data Table: Compare the different degradation mechanisms.

Tautomerism and Isomeric Forms

The chemical behavior and physical properties of this compound are influenced by the potential for the molecule to exist in different tautomeric and isomeric forms. A comprehensive understanding of these forms is crucial for predicting its reactivity and interactions in various chemical and biological systems.

Tautomeric Forms

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For this compound, two primary types of tautomerism can be considered: phenol-keto tautomerism involving the phenolic ring and amide-imidic acid tautomerism of the propanamide side chain.

Amide-Imidic Acid Tautomerism: The amide linkage can exist in equilibrium with its imidic acid (or iminol) tautomer. Density Functional Theory (DFT) calculations on similar amide-containing molecules indicate that the amide form is generally more stable than the imidic acid form. The energy difference between these two tautomers can be in the range of 4-10 kcal/mol, with a high activation energy barrier for interconversion, often between 33-71 kcal/mol. nih.govresearchgate.net This high barrier suggests that the spontaneous conversion between the amide and imidic acid forms of this compound is unlikely at room temperature. nih.govresearchgate.net

Based on these established principles, this compound is expected to exist almost exclusively as the phenol-amide tautomer.

Table 1: Plausible Tautomeric Forms of this compound and Their Expected Relative Stabilities

| Tautomeric Form | Structure | Expected Relative Stability | Rationale |

| Phenol-Amide (Dominant) |  | Highest | Aromatic stabilization of the phenyl ring and resonance stabilization of the amide group. |

| Phenol-Imidic Acid |  | Low | Disruption of amide resonance; generally less stable than the amide form. |

| Keto-Amide |  | Very Low | Loss of aromaticity in the phenyl ring, leading to significant destabilization. |

Isomeric Forms (Conformational Isomers)

Isomerism in this compound also arises from restricted rotation around single bonds, leading to different conformational isomers, or rotamers. The two key bonds to consider are the amide C-N bond and the N-C(aryl) bond.

Rotation around the Amide C-N Bond: The partial double bond character of the amide C-N bond, due to resonance, restricts free rotation. This can lead to the existence of cis and trans conformers. For secondary amides like this compound, the trans conformation, where the bulky aryl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally sterically favored and more stable. NMR studies on related N-aryl amides have shown that the energy barrier for this rotation can be significant.

Rotation around the N-C(aryl) Bond: Rotation around the bond connecting the amide nitrogen to the phenyl ring can also be hindered, leading to different orientations of the phenyl ring relative to the amide plane. Crystal structure analysis of the closely related compound N-(4-hydroxyphenyl)acetamide reveals a non-planar conformation in the solid state, with a significant twist around this bond. researchgate.net This twisting is a balance between the steric hindrance of the ortho-methyl group and the electronic effects of conjugation between the nitrogen lone pair and the phenyl ring. The presence of low-energy conformers due to restricted amide rotation has been identified in other N-aryl amides, with energy barriers on the order of 20 kJ/mol.

Table 2: Key Conformational Features of this compound

| Conformational Feature | Description | Expected Predominant Form | Rationale |

| Amide C-N Bond Conformation | cis vs. trans orientation of the substituents on the amide bond. | trans | Minimization of steric hindrance between the aryl group and the carbonyl oxygen. |

| N-C(aryl) Bond Rotation | Orientation of the phenyl ring relative to the amide plane. | Twisted (non-planar) | Balance between steric effects from the ortho-methyl group and electronic conjugation. |

Future Directions in N 4 Hydroxy 3 Methylphenyl Propanamide Research

Advancements in Asymmetric Synthesis

The biological activity of chiral molecules is often stereospecific. Consequently, the development of efficient and highly selective methods for the asymmetric synthesis of N-(4-hydroxy-3-methylphenyl)propanamide is a critical area for future research. While classical synthetic routes may produce racemic mixtures, modern organic synthesis is increasingly focused on methodologies that afford enantiomerically pure compounds.

Future advancements are likely to focus on the use of chiral catalysts, such as those based on transition metals like rhodium, ruthenium, and iridium, complexed with chiral ligands. acs.orgiupac.org These catalysts can facilitate enantioselective transformations, providing access to specific stereoisomers of this compound. Furthermore, the development and application of racemization-free coupling reagents will be crucial in preserving the stereochemical integrity of chiral precursors during the amide bond formation. rsc.org Enzymatic approaches, utilizing lipases or other hydrolases, also present a promising and sustainable alternative for the stereoselective synthesis of this and other phenolic amides. acs.org

| Catalyst Type | Chiral Ligand (Example) | Potential Enantiomeric Excess (ee) | Reference |

| Rhodium-based | (R,R)-Me-DuPhos | >95% | acs.org |

| Iridium-catalyzed | (S)-SEGPHOS | >98% | acs.org |

| Cobalt-catalyzed | Chiral bis(oxazoline) ligand | up to 99% | acs.org |

This table presents hypothetical yet plausible data for the asymmetric synthesis of this compound based on reported efficiencies for similar compounds.

Novel Applications in Chemical Probes and Tools

The development of chemical probes derived from this compound represents a significant opportunity to elucidate its biological targets and mechanisms of action. Future research in this area will likely involve the synthesis of analogs bearing reporter groups, such as fluorescent tags or biotin (B1667282) moieties, to enable visualization and pull-down experiments.

A particularly promising avenue is the synthesis of isotopically labeled this compound, for instance, with carbon-13 or carbon-14. uchicago.edu Such labeled compounds could be invaluable as probes in advanced imaging techniques like magnetic resonance imaging (MRI) or for use in metabolic tracer studies to track the compound's fate in biological systems. uchicago.edu The design of photo-activatable or "clickable" derivatives would further expand the toolkit for studying its interactions in complex biological environments.

| Probe Type | Reporter Group | Potential Application | Reference |

| Fluorescent Probe | Fluorescein | Cellular localization studies | chemscene.com |

| Affinity Probe | Biotin | Identification of protein targets | chemscene.com |

| Isotopic Probe | Carbon-13 | In vivo metabolic tracking (MRI) | uchicago.edu |

This table illustrates potential chemical probes derived from this compound and their applications.

Integration of Advanced Biophysical Characterization Techniques

A deeper understanding of the interactions between this compound and its biological targets necessitates the application of advanced biophysical techniques. Future research will likely move beyond simple binding assays to more sophisticated methods that can provide detailed thermodynamic and kinetic information about these interactions.

Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and microscale thermophoresis (MST) will be instrumental in quantifying binding affinities and stoichiometries. To characterize the structural consequences of binding, methods like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy will be employed to study conformational changes in both the small molecule and its protein target. frontiersin.org Furthermore, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) will continue to be a vital tool for the identification and quantification of the compound and its metabolites in biological samples. mdpi.com

| Technique | Information Gained | Potential Finding | Reference |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS) | Characterization of the thermodynamic driving forces of binding. | frontiersin.org |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants | Real-time kinetic analysis of the binding interaction. | frontiersin.org |

| Nuclear Magnetic Resonance (NMR) | 3D structure of the complex, identification of binding site | Atomic-level details of the interaction interface. | nih.gov |

This table outlines the application of advanced biophysical techniques to study the interactions of this compound.

Development of Predictive Computational Models

Computational modeling is becoming an indispensable tool in drug discovery and chemical biology. For this compound, the development of predictive computational models can significantly accelerate research by providing insights into its structure-activity relationships (SAR) and potential biological targets.

Future efforts in this domain will likely focus on the use of molecular docking and molecular dynamics (MD) simulations to predict the binding modes and affinities of this compound with a range of proteins. researchgate.netnih.gov These in silico studies can help to prioritize experimental work and guide the design of new analogs with improved potency and selectivity. researchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of analogs with their biological activities, further refining the design process. frontiersin.org

| Modeling Technique | Objective | Predicted Outcome | Reference |

| Molecular Docking | Predict binding pose and affinity | Identification of key interacting residues in a protein's binding pocket. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Assess conformational stability of the complex | Understanding the dynamic behavior of the ligand-protein interaction over time. | nih.gov |

| QSAR | Correlate chemical structure with biological activity | A predictive model for designing more potent analogs. | frontiersin.org |

This table summarizes the potential applications of computational modeling in the study of this compound.

Exploration of Stereochemical Influences on Molecular Mechanisms

The chirality of this compound means that its different stereoisomers may exhibit distinct biological activities. A crucial future research direction will be the systematic exploration of how stereochemistry influences its molecular mechanisms. nih.gov This will require the synthesis of enantiomerically pure samples of each stereoisomer, as discussed in section 8.1.

Once obtained, these pure stereoisomers can be used in a variety of in vitro and in vivo assays to compare their potency, efficacy, and potential off-target effects. nih.gov Such studies can reveal whether stereochemistry plays a role in target binding, cellular uptake, or metabolic stability. nih.gov Unraveling the stereochemical requirements for its biological activity will be fundamental to developing it as a refined and highly specific molecular tool or therapeutic lead.

| Stereoisomer | Hypothetical Biological Activity | Potential Molecular Basis | Reference |

| (R)-enantiomer | High affinity for Target X | Optimal fit into the chiral binding pocket of Target X. | nih.gov |

| (S)-enantiomer | Low affinity for Target X | Steric clashes within the binding pocket of Target X. | nih.gov |

| Racemic mixture | Intermediate activity | A mixture of the effects of both enantiomers. | nih.gov |